molecular formula C5H7KO4 B041652 Ethyl potassium malonate CAS No. 6148-64-7

Ethyl potassium malonate

Cat. No. B041652
CAS RN: 6148-64-7
M. Wt: 170.2 g/mol
InChI Key: WVUCPRGADMCTBN-UHFFFAOYSA-M
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Description

Ethyl Potassium Malonate is a chemical compound synthesized through various chemical reactions. It plays a significant role in organic synthesis and has been studied extensively in different contexts.

Synthesis Analysis

  • Alkyl methyl(ethyl) malonates, which include Ethyl Potassium Malonate, can be synthesized by solid-liquid phase transfer catalysis without solvent, showing high yields. This method is notably efficient under microwave irradiation, significantly reducing reaction time (Shi, 2003).
  • The compound can also be generated in-situ by treating potassium ethyl malonate with trimethylsilyl chloride, followed by acylation with aliphatic or aromatic acyl imidazoles or chlorides (Wang, Monte, Napier, & Ghannam, 1994).

Molecular Structure Analysis

  • Potassium rare earth malonates, including Ethyl Potassium Malonate, have been synthesized and analyzed using X-ray powder diffractometry and infrared absorption spectroscopy, providing insights into the Ln–O bonding nature and thermal decomposition mechanisms of these compounds (Nabar & Jukar, 1985).

Chemical Reactions and Properties

  • Ethyl Potassium Malonate is involved in the dehydrodimerisation of diethyl malonate, forming ethyl-1,1,2,2-ethane tetracarboxylate. Different cell designs impact the reaction's efficiency and specificity, with simpler cells showing more ideal performance at low conversions (Jansson & Tomov, 1980).

Physical Properties Analysis

  • The kinetics and solvent effects in the acid hydrolysis of potassium ethyl malonate have been studied, revealing the reaction rate's dependency on water content and solvent mixtures. This analysis helps understand the reaction mechanisms and thermodynamic parameters (Khalil, Sadek, & Hanna, 1977).

Chemical Properties Analysis

  • Potassium Hydrogen Malonate, closely related to Ethyl Potassium Malonate, has a unique crystal and molecular structure where malonic acid molecules and malonate ions coexist, connected by strong hydrogen bonds and potassium ions (Parthasarathy, 1968).

Scientific Research Applications

  • Synthesis of Scaffolds in Medicinal Chemistry : Potassium carbonate in poly (ethylene glycol-400) enables the eco-friendly synthesis of 1,3,4-thiadiazolo[3,2-a] pyrimidine scaffolds through Aza-Michael addition and intramolecular cyclo-elimination. This method is significant for the development of new medicinal compounds (Ahmada & Tiwari, 2021).

  • Therapeutic Potential in Gout Treatment : Ethyl acetate fraction of Tephrosia purpurea Linn. leaves, which may involve ethyl potassium malonate, has been shown to effectively lower serum uric acid levels, suggesting potential in the treatment of gout (Nipate & Yelmar, 2019).

  • Green Synthesis Methods : The use of potassium carbonate in PEG-400 has been demonstrated as an effective means for the green synthesis of various chemical scaffolds, indicating the utility of ethyl potassium malonate in eco-friendly chemistry processes (Tiwari, Ahmad, & Singh, 2020).

  • Preparation of Oxindole and Indole Derivatives : Ethyl potassium malonate is involved in the efficient production of oxindole and indole derivatives, which are important in pharmaceutical synthesis (Grob & Weißbach, 1961).

  • Alkylation Methods in Organic Chemistry : The compound has been used in a simple and reproducible method for alkylating diethyl malonate and ethyl cyanoacetate, showcasing its role in facilitating organic synthesis reactions (Peng & Xu, 1983).

  • Preparation of β-Oxo Esters : Ethyl potassium malonate assists in the preparation of high-purity β-oxo esters, useful in both laboratory and large-scale production (Clay et al., 1993).

Safety And Hazards

Ethyl potassium malonate is considered hazardous. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, chemical-resistant rubber gloves, and chemical safety goggles is advised .

properties

IUPAC Name

potassium;3-ethoxy-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4.K/c1-2-9-5(8)3-4(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUCPRGADMCTBN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl potassium malonate

CAS RN

6148-64-7
Record name Potassium ethyl malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006148647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium ethyl malonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of diethyl malonate (10 g, 62.4 mmol, 1 eq) in absolute ethanol (40 mL) was added a solution of potassium hydroxide (4.2 g, 65.52 mmol, 1.05 eq) in absolute ethanol (40 mL) at room temperature over 30 minutes. The mixture was allowed to stir for 3 days. The precipitate was collected, washed with ether and dried under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
R Sadeghi, A Mahdavi - The Journal of Chemical Thermodynamics, 2012 - Elsevier
… potassium malonate and ethyl potassium malonate at T = (… malonate or ethyl potassium malonate aqueous solutions, … malonate or ethyl potassium malonate aqueous solutions. The …
Number of citations: 9 www.sciencedirect.com
YS Feng, W Wu, ZQ Xu, Y Li, M Li, HJ Xu - Tetrahedron, 2012 - Elsevier
… of diethyl ether and ethanol (5 mL×2) and diethyl ether (10 mL×3), transferred to a round-bottomed flask and dried under vacuum at 50 C for 10 h to provide ethyl potassium malonate in …
Number of citations: 37 www.sciencedirect.com
VM Rodionov, NN Bezinger - Bulletin of the Academy of Sciences of the …, 1952 - Springer
… Large crystals of ethyl potassium malonate are deposited from the cooled filtrate, and they are collected on the filter, washed with dry ethe~, and dried in a vacuum desiccator; yield 68 g …
Number of citations: 2 link.springer.com
A Knežević, G Landek, I Dokli, V Vinković - Tetrahedron: Asymmetry, 2011 - Elsevier
… from the corresponding aromatic aldehydes, using a DMAP/piperidine catalyzed Knoevenagel reaction with ethyl hydrogen malonate generated in situ from ethyl potassium malonate …
Number of citations: 20 www.sciencedirect.com
M Dinakaran, P Senthilkumar, P Yogeeswari… - Bioorganic & Medicinal …, 2008 - Elsevier
… reaction with 1, 1′-carbonyldiimidazole in tetrahydrofuran afforded the corresponding imidazolide, which, in situ, was treated with neutral magnesium salt of ethyl potassium malonate …
Number of citations: 84 www.sciencedirect.com
CO Parker - Journal of the American Chemical Society, 1956 - ACS Publications
… prepared in low yield by reaction of ethyl potassium malonate with 1,2-dibromoethane. A suspension of 289 g. (1.7 moles) of dried ethyl potassium malonate in one …
Number of citations: 22 pubs.acs.org
A Chino, R Seo, Y Amano, I Namatame… - Chemical and …, 2018 - jstage.jst.go.jp
… To the reaction mixture were added ethyl potassium malonate (1.02 g, 6.00 mmol), magnesium chloride (571 mg, 6.00 mmol), triethylamine (1.04 mL, 7.50 mmol), and the mixture was …
Number of citations: 17 www.jstage.jst.go.jp
C Gege - Expert Opinion on Therapeutic Patents, 2016 - Taylor & Francis
… is introduced at the beginning using tert-butyloxycarbonyl (Boc)-protected L-valine 5, which is transformed via a Masamune–Claisen condensation of ethyl potassium malonate to …
Number of citations: 41 www.tandfonline.com
T Khamkhenshorngphanuch, K Kulkraisri… - Molecules, 2020 - mdpi.com
… Next, β-ketoesters (2a and 2b) bearing long alkyl chains such as nonyl and tridecyl groups were synthesized by the reaction between ethyl potassium malonate and the appropriate acid …
Number of citations: 19 www.mdpi.com
R Zhang, G Han, L Jiang, Y Shen… - Journal of …, 2017 - Wiley Online Library
… 2-Nitrobenzoic acid (13) was reacted with N,N'-Carbonyldiimidazole (CDI) and ethyl potassium malonate to give the intermediate 14 in good yield 16. Compound 15 was obtained by …
Number of citations: 3 onlinelibrary.wiley.com

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